molecular formula C23H18ClN3O4S B2454430 (Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 899220-19-0

(Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2454430
CAS No.: 899220-19-0
M. Wt: 467.92
InChI Key: JBNYATLKYFOIGU-RWEWTDSWSA-N
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Description

(Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Tosylhydrazone Group: The tosylhydrazone group can be introduced by reacting the chromene derivative with tosylhydrazine under acidic or basic conditions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as 3-chloroaniline, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core or the hydrazone moiety.

    Reduction: Reduction reactions can occur at the tosylhydrazone group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-3-carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Researchers may investigate the compound’s effects on different biological systems, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds such as 2H-chromene-3-carboxamides and their analogs.

    Tosylhydrazones: Compounds containing the tosylhydrazone functional group.

Uniqueness

The uniqueness of (Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2Z)-N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-15-9-11-19(12-10-15)32(29,30)27-26-23-20(13-16-5-2-3-8-21(16)31-23)22(28)25-18-7-4-6-17(24)14-18/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNYATLKYFOIGU-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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